

The Historical Development of Dimethoxanate: A Technical Review of a Phenothiazine Antitussive

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Compound of Interest

Compound Name: *Dimethoxanate*

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Foreword: This technical guide provides an in-depth exploration of the historical development of **Dimethoxanate**, a phenothiazine derivative once utilized as a non-narcotic antitussive agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and the preclinical and clinical evidence that defined its therapeutic journey. While **Dimethoxanate** is no longer in widespread clinical use, its history offers valuable insights into the evolution of antitussive drug discovery and the complexities of targeting the cough reflex.

Introduction

Dimethoxanate, with the chemical name 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, emerged in the mid-20th century as a non-opioid alternative for the symptomatic relief of cough.[1] As a member of the phenothiazine class of compounds, it was investigated for its ability to suppress the cough reflex without the addictive potential and other side effects associated with narcotic antitussives like codeine.[2] First introduced in several European countries, including Austria, Belgium, and France in 1911, and later in Italy and Spain in 1963, its trajectory in the United States was ultimately curtailed by a withdrawal of marketing approval by the FDA in 1975 due to a perceived lack of evidence for its efficacy.[1]

This guide will systematically review the available scientific and clinical data on **Dimethoxanate**, presenting its pharmacological profile and the experimental methodologies used in its evaluation.

Chemical Synthesis

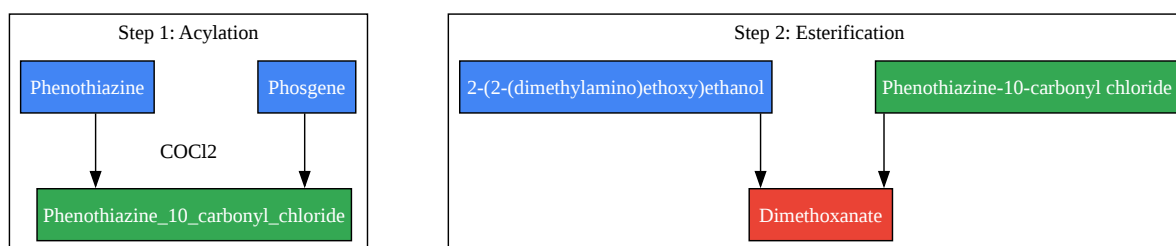
The synthesis of **Dimethoxanate** involves a two-step process starting from phenothiazine.[1]

Step 1: Formation of Phenothiazine-10-carbonyl chloride

Phenothiazine is reacted with phosgene (COCl_2) to yield Phenothiazine-10-carbonyl chloride.

Step 2: Esterification

The resulting Phenothiazine-10-carbonyl chloride is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to produce the final product, **Dimethoxanate**. [1]



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Figure 1: Synthesis of **Dimethoxanate**.

Mechanism of Action

Dimethoxanate's antitussive effect is understood to be mediated through a dual mechanism, involving both central and peripheral nervous system actions.[2] This multifactorial approach distinguishes it from purely centrally acting agents.

Central Action

The primary central effect of **Dimethoxanate** is the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[2] Unlike opioid antitussives, it does not

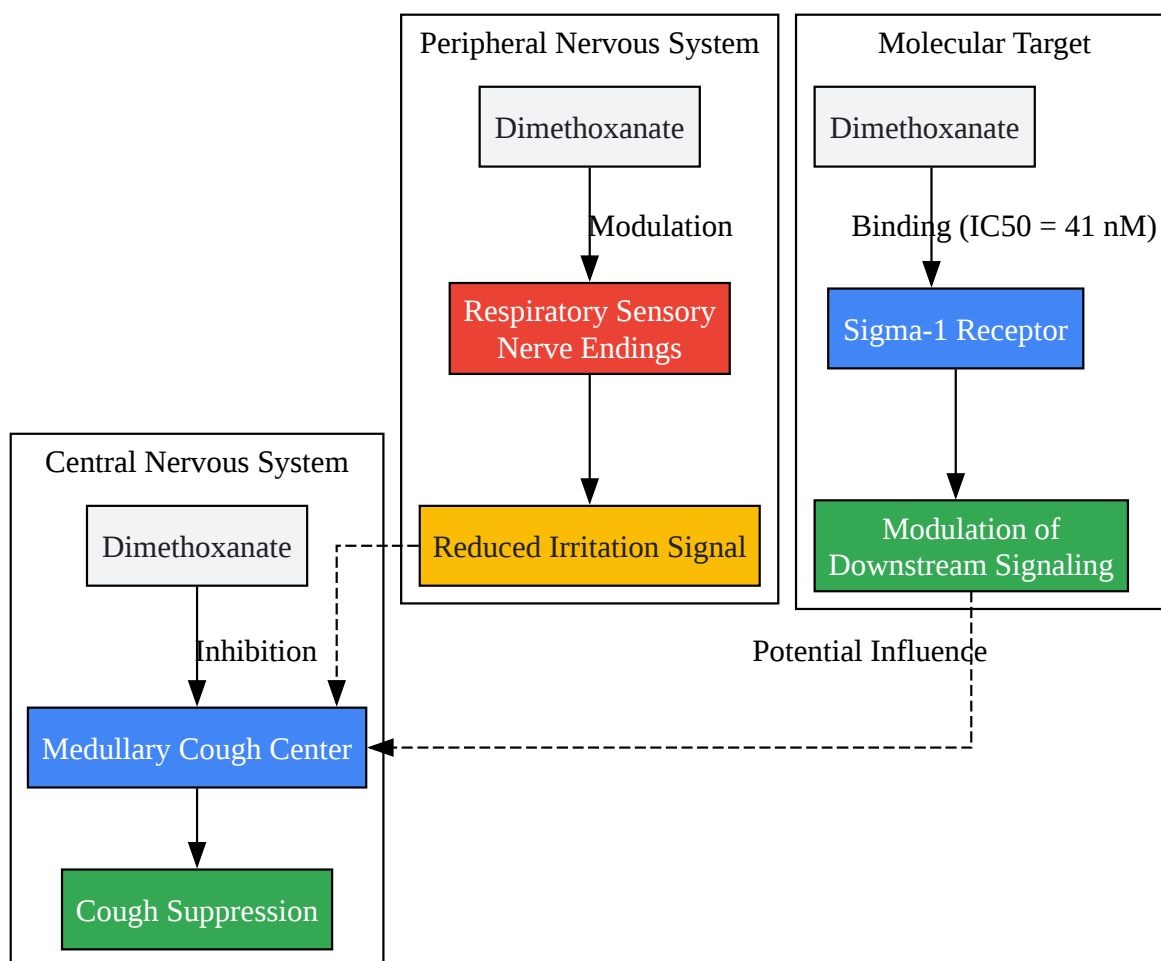
interact with opioid receptors, thereby avoiding the associated risks of dependence and respiratory depression.[2] The precise molecular targets within the medulla have not been fully elucidated, but it is hypothesized to inhibit neuronal activity that triggers the cough response.[2]

Peripheral Action

Peripherally, **Dimethoxanate** is believed to modulate the activity of sensory nerve endings in the respiratory tract.[2] By reducing the sensitivity of these nerves to irritant stimuli, it can decrease the initiation of the cough reflex at its source.[2]

Sigma-1 Receptor Binding

A significant aspect of **Dimethoxanate**'s molecular pharmacology is its affinity for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. It has been shown to bind to the sigma-1 receptor with an IC_{50} of 41 nM.[1] The sigma-1 receptor is implicated in the modulation of various signaling pathways, and its activation by agonists has been shown to inhibit the cough reflex. The antitussive effects of other sigma-1 receptor agonists, such as dextromethorphan, are believed to be mediated, at least in part, through this receptor.



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Figure 2: Proposed mechanism of action for **Dimethoxanate**.

Preclinical Evaluation

Note: Specific quantitative preclinical data for **Dimethoxanate** is not readily available in the public domain. The following sections describe the general experimental protocols used for evaluating antitussive agents during the period of **Dimethoxanate**'s development.

Animal Models of Cough

The primary animal model used for screening potential antitussive compounds is the induction of cough in guinea pigs. This model is favored due to the well-characterized nature of the cough reflex in this species.

4.1.1 Citric Acid-Induced Cough Model

A commonly employed method involves exposing conscious, unrestrained guinea pigs to an aerosol of citric acid, a known tussigenic agent. The number of coughs is then counted over a specified period.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs (General)

- **Animal Acclimatization:** Male Hartley guinea pigs are acclimatized to the experimental conditions for a set period.
- **Exposure Chamber:** Animals are placed individually in a whole-body plethysmograph chamber.
- **Baseline Cough Response:** A baseline cough response is established by exposing the animals to a standardized concentration of citric acid aerosol (e.g., 0.3 M) for a fixed duration (e.g., 10 minutes). The number of coughs is recorded.
- **Drug Administration:** **Dimethoxanate** or a vehicle control is administered, typically via oral or intraperitoneal routes, at varying doses.
- **Post-Treatment Challenge:** After a predetermined time following drug administration, the animals are re-challenged with the citric acid aerosol.
- **Data Analysis:** The number of coughs post-treatment is compared to the baseline and vehicle control groups. The percentage inhibition of cough is calculated.



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Figure 3: General workflow for preclinical antitussive testing.

Sigma-1 Receptor Binding Assay (General Protocol)

To determine the binding affinity of a compound like **Dimethoxanate** to the sigma-1 receptor, a radioligand binding assay is typically performed.

- **Membrane Preparation:** Membranes are prepared from a tissue source known to have a high density of sigma-1 receptors, such as guinea pig liver.
- **Incubation:** The prepared membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (**Dimethoxanate**).
- **Separation:** The bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.

Clinical Evaluation

Clinical studies have been cited as demonstrating the efficacy of **Dimethoxanate** in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[2] However, detailed quantitative data from these historical trials are not widely available in contemporary medical literature. A notable early clinical evaluation was published by Parish F.A. in 1959, though accessing the full quantitative results of this study has proven difficult.

Clinical Trial Design (General)

Clinical trials for antitussive agents typically involve a double-blind, placebo-controlled design. Key parameters assessed include:

- **Cough Frequency:** Objectively measured using sound recording devices or subjectively reported by patients.

- Cough Severity: Assessed using patient-reported rating scales.
- Sputum Production: Measured to assess any expectorant effects.
- Adverse Events: Monitored to evaluate the safety and tolerability of the drug.

Table 1: Summary of Preclinical and Clinical Data for **Dimethoxanate** (Qualitative)

Parameter	Finding	Reference
Drug Class	Phenothiazine derivative, non-narcotic antitussive	[1]
Mechanism of Action	Central (medullary cough center) and peripheral (sensory nerve) effects	[2]
Molecular Target	Sigma-1 Receptor	[1]
Binding Affinity (IC ₅₀)	41 nM	[1]
Preclinical Efficacy	Specific quantitative data not available	-
Clinical Efficacy	Reported to be effective for cough in bronchitis and upper respiratory tract infections	[2]
Key Clinical Study	Parish F.A., 1959	Full data not available
Regulatory Status (US)	Marketing approval withdrawn by FDA in 1975	[1]

Discussion and Conclusion

Dimethoxanate represents an early effort in the development of non-narcotic antitussives. Its dual mechanism of action, targeting both central and peripheral pathways, and its interaction with the sigma-1 receptor, highlight a multifaceted pharmacological profile. The historical context of its development and subsequent withdrawal from the US market underscores the

evolving standards for evidence-based medicine and the challenges in demonstrating robust clinical efficacy for antitussive agents.

While a comprehensive quantitative assessment of **Dimethoxanate**'s efficacy is limited by the availability of historical data, its story provides a valuable case study for drug development professionals. The exploration of non-opioid pathways for cough suppression, such as the sigma-1 receptor, remains a pertinent area of research in the quest for safer and more effective antitussive therapies. Future research into the downstream signaling of the sigma-1 receptor in the context of the cough reflex may yet yield novel therapeutic targets.

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